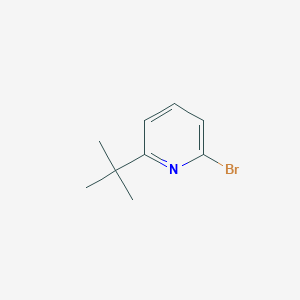

2-Bromo-6-tert-butylpyridine

描述

属性

IUPAC Name |

2-bromo-6-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVOIXCANJLTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622519 | |

| Record name | 2-Bromo-6-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195044-14-5 | |

| Record name | 2-Bromo-6-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-6-TERT-BUTYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The predominant synthetic route to 2-bromo-6-tert-butylpyridine involves a copper-catalyzed cross-coupling between 2,6-dibromopyridine and tert-butylmagnesium chloride. This method exploits the reactivity of Grignard reagents to introduce the tert-butyl group selectively at the 6-position of the pyridine ring while retaining the bromine atom at the 2-position.

Detailed Procedure

-

Reactants and Stoichiometry :

-

2,6-Dibromopyridine (1.0 equiv) reacts with tert-butylmagnesium chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF).

-

Copper(I) iodide (5 mol%) serves as the catalyst.

-

-

Reaction Conditions :

-

Temperature: −78°C to 0°C (slow warming to room temperature).

-

Duration: 12–16 hours under inert atmosphere (argon or nitrogen).

-

-

Workup and Purification :

-

Quenching with saturated ammonium chloride solution.

-

Extraction with dichloromethane, followed by drying over anhydrous sodium sulfate.

-

Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

-

Optimization Insights

-

Catalyst Screening : Copper(I) iodide outperforms other copper sources (e.g., CuBr, CuCN) in minimizing homo-coupling byproducts.

-

Solvent Effects : THF provides optimal solubility for both the Grignard reagent and the aromatic substrate, enhancing reaction homogeneity.

-

Temperature Control : Slow warming from −78°C prevents uncontrolled exothermic reactions, improving selectivity.

Alternative Synthetic Routes

Friedel-Crafts Alkylation

While Friedel-Crafts reactions are widely used for introducing alkyl groups to aromatic systems, their application to pyridine derivatives is limited due to the ring’s electron-deficient nature. Attempts to alkylate 2-bromopyridine with tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) result in low yields (<20%) and competing side reactions, such as ring decomposition.

Direct Bromination of 6-tert-Butylpyridine

Direct bromination of 6-tert-butylpyridine using bromine or N-bromosuccinimide (NBS) faces regioselectivity challenges. Computational studies indicate that the tert-butyl group directs electrophilic substitution to the 3- and 4-positions of the pyridine ring, making this compound a minor product (<10% yield).

Comparative Analysis of Methods

Mechanistic Considerations

The copper-catalyzed Grignard method proceeds via a single-electron transfer (SET) mechanism:

-

Oxidative Addition : Cu(I) reacts with 2,6-dibromopyridine to form a Cu(III) intermediate.

-

Transmetalation : tert-Butylmagnesium chloride transfers the tert-butyl group to the copper center.

-

Reductive Elimination : The Cu(III) intermediate releases the product, regenerating Cu(I) for subsequent cycles.

This pathway explains the high selectivity for the 6-position, as the steric bulk of the tert-butyl group favors substitution at the less hindered site.

化学反应分析

2-Bromo-6-tert-butylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

2-Bromo-6-tert-butylpyridine is utilized as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

Table 1: Synthetic Reactions Involving this compound

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as a building block for pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development into therapeutic agents.

Material Science

In materials science, this compound is employed in the development of polymeric materials. It acts as a chain transfer agent in controlled radical polymerization processes.

Table 2: Applications in Material Science

作用机制

The mechanism of action of 2-Bromo-6-tert-butylpyridine depends on its specific application. In chemical reactions, the bromine atom and tert-butyl group influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition with the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond .

相似化合物的比较

Structural and Substituent Analysis

The reactivity and applications of bromopyridines are heavily influenced by substituent position, size, and electronic effects. Below is a comparative analysis of key analogs:

Physical and Chemical Properties

- Lipophilicity : The tert-butyl group in this compound increases LogP (3.22) compared to methyl-substituted analogs (e.g., LogP ~2.5 for 2-bromo-6-methylpyridine) .

- Thermal Stability : Bulky substituents like tert-butyl elevate boiling points (e.g., 223 °C for this compound vs. ~200 °C for methyl analogs) .

- Reactivity: Chloromethyl and amino groups enable nucleophilic substitutions, while bromine at the 2-position facilitates cross-coupling reactions .

生物活性

2-Bromo-6-tert-butylpyridine (CAS No. 195044-14-5) is a chemical compound characterized by a bromine atom at the second position and a tert-butyl group at the sixth position of the pyridine ring. Its unique structural features influence its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.

- Molecular Formula : C11H14BrN

- Molecular Weight : 214.10 g/mol

- InChI Key : IOGKQDRGOUALAS-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific mechanisms remain to be elucidated.

- CYP Enzyme Interaction : The compound has been identified as an inhibitor of CYP1A2, which is significant for drug metabolism and pharmacokinetics. It does not inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

- Blood-Brain Barrier Permeability : Studies indicate that this compound is permeant through the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the tert-butyl group contributes to the compound's steric hindrance and electronic properties, influencing its biological interactions. The unique substitution pattern can enhance binding affinity to biological targets compared to other similar compounds.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-5-(tert-butyl)pyridine | 1142197-19-0 | 0.95 |

| 2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4 | 0.90 |

| 3-Bromo-4-(tert-butyl)pyridine | Unknown | Similar structure |

This table illustrates that while there are other similar compounds, the unique combination of substituents in this compound may confer distinct biological activities.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by Joksimović et al. (2016) explored the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

- CYP Inhibition Study : Another research paper highlighted the role of this compound as a selective inhibitor of CYP1A2. This finding is crucial for understanding how this compound may interact with other drugs metabolized by this enzyme, impacting therapeutic efficacy and safety profiles .

- Neuropharmacological Potential : The ability of this compound to cross the BBB suggests it could be explored for neuroactive compounds targeting central nervous system disorders. Further studies are needed to assess its pharmacodynamics in vivo.

常见问题

Q. What are the established synthetic routes for 2-Bromo-6-tert-butylpyridine, and how can reaction conditions be optimized?

The primary synthesis involves bromination of 6-tert-butylpyridine derivatives. A common approach uses halogenating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. For example, bromination of 6-tert-butylpyridine with HBr/H2O2 in acetic acid yields the target compound . Optimization focuses on controlling reaction temperature (60–80°C) and stoichiometry to minimize di-brominated byproducts. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H NMR (δ 8.2–7.4 ppm for pyridine protons; δ 1.4 ppm for tert-butyl CH3) and ¹³C NMR (δ 155–120 ppm for aromatic carbons; δ 35 ppm for tert-butyl C) .

- Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 214.10 (M+H⁺) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on molecular packing (monoclinic system, space group Cc) .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura or Ullmann coupling with aryl/heteroaryl boronic acids or amines, respectively. For example, coupling with phenylboronic acid using Pd(PPh3)4/K2CO3 in THF/H2O yields 6-tert-butyl-2-phenylpyridine. Steric hindrance from the tert-butyl group necessitates elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselective functionalization?

The tert-butyl group directs electrophilic substitution to the para position (C4 of pyridine) due to steric and electronic effects. Computational studies (DFT) show increased electron density at C4, favoring reactions like nitration or sulfonation. Experimental validation via kinetic isotopic effects (KIE) and Hammett plots is recommended .

Q. What catalytic applications exist for metal complexes derived from this compound?

Ligands synthesized from this compound (e.g., bis-pyridyl derivatives) form stable complexes with Ni(II) or Pd(II), effective in ethylene oligomerization. Key parameters include ligand-to-metal ratios (1:1–2:1) and solvent polarity (toluene > DMF). Catalytic activity correlates with steric bulk, enhancing selectivity for α-olefins .

Q. How can data contradictions in reaction yields be resolved when scaling up synthesis?

Discrepancies often arise from incomplete mixing or heat transfer inefficiencies. Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps. Scale-up protocols should prioritize:

Q. What strategies mitigate decomposition during long-term storage of this compound?

Decomposition via hydrolysis or oxidation is minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。